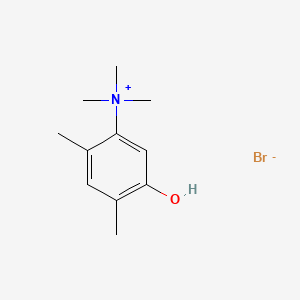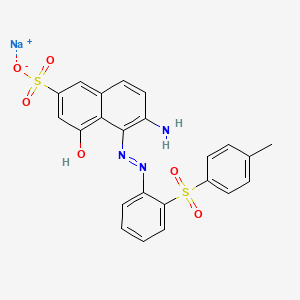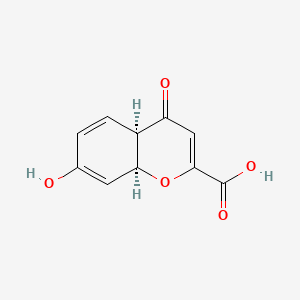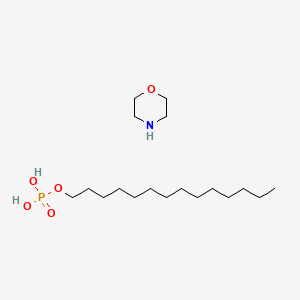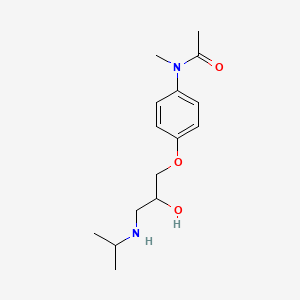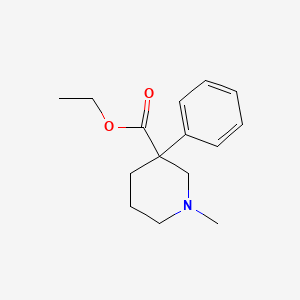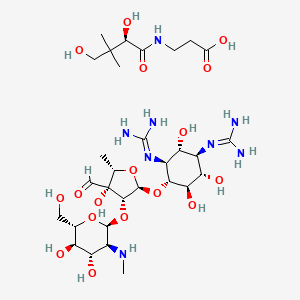
Streptomycin pantothenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the nutritional benefits of pantothenic acid (vitamin B5). Streptomycin, derived from the bacterium Streptomyces griseus, is known for its effectiveness against a variety of bacterial infections, particularly tuberculosis . Pantothenic acid is essential for synthesizing coenzyme A, which plays a crucial role in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of streptomycin pantothenate involves the combination of streptomycin and pantothenic acid. The process typically includes the following steps:
Isolation of Streptomycin: Streptomycin is isolated from the fermentation broth of Streptomyces griseus through a series of extraction and purification steps.
Synthesis of Pantothenic Acid: Pantothenic acid is synthesized either chemically or through microbial fermentation.
Formation of this compound: The final step involves the reaction of streptomycin with pantothenic acid under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process for streptomycin is optimized for higher yields, and the synthesis of pantothenic acid is carried out using high-efficiency reactors .
Analyse Chemischer Reaktionen
Types of Reactions: Streptomycin pantothenate undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form inactive derivatives.
Reduction: Reduction reactions can modify the functional groups in streptomycin, affecting its antibiotic activity.
Substitution: Substitution reactions can occur at the amino groups of streptomycin, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of streptomycin with altered antibiotic properties .
Wissenschaftliche Forschungsanwendungen
Streptomycin pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between antibiotics and vitamins.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential in treating bacterial infections and as a nutritional supplement
Industry: Used in the production of fortified foods and pharmaceuticals.
Wirkmechanismus
Streptomycin pantothenate exerts its effects through the combined actions of streptomycin and pantothenic acid:
Streptomycin: Inhibits protein synthesis by binding to the 16S rRNA of the bacterial ribosome, leading to the disruption of bacterial growth.
Pantothenic Acid: Functions as a precursor for coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Streptomycin pantothenate can be compared with other similar compounds:
Streptomycin Sulfate: Another derivative of streptomycin used as an antibiotic.
Calcium Pantothenate: A common form of pantothenic acid used as a dietary supplement.
Neomycin: Another aminoglycoside antibiotic with similar properties to streptomycin
Uniqueness: this compound is unique due to its dual functionality as both an antibiotic and a nutritional supplement, making it a valuable compound in both medical and nutritional applications .
Eigenschaften
CAS-Nummer |
6227-52-7 |
|---|---|
Molekularformel |
C30H56N8O17 |
Molekulargewicht |
800.8 g/mol |
IUPAC-Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |
InChI-Schlüssel |
YXIORFGPXSLCOT-FGZKHVCBSA-N |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |
Verwandte CAS-Nummern |
106546-98-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


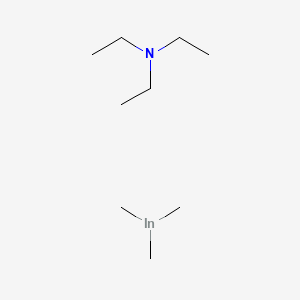
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
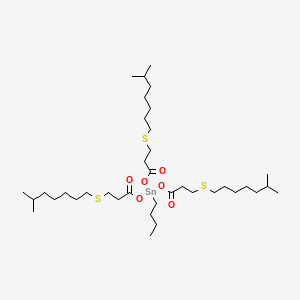
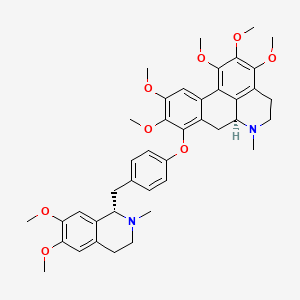
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
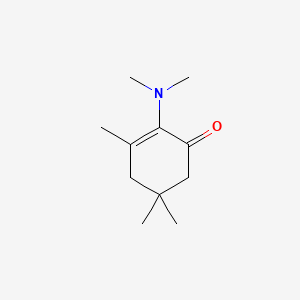
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
